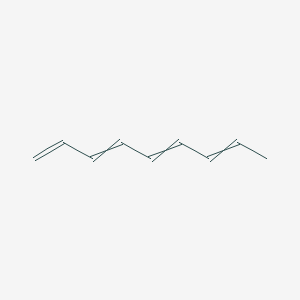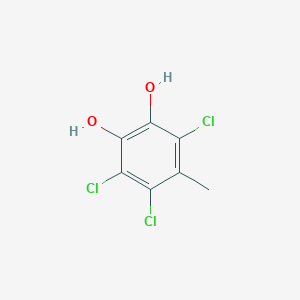
3,4,6-Trichloro-5-methylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-5-methylbenzene-1,2-diol is an organic compound belonging to the class of chlorinated catechols It is characterized by the presence of three chlorine atoms and one methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-methylbenzene-1,2-diol typically involves the chlorination of 5-methylbenzene-1,2-diol (also known as orcinol) under controlled conditions. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of toluene to produce 3,4,6-trichlorotoluene, followed by hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated and dehydroxylated products.
Substitution: Amino or nitro derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,6-Trichloro-5-methylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-5-methylbenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trichlorocatechol: Similar structure but lacks the methyl group.
2,3,6-Trichlorotoluene: Similar chlorination pattern but lacks hydroxyl groups.
3,4,5-Trichloroveratrole: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
3,4,6-Trichloro-5-methylbenzene-1,2-diol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33963-45-0 |
|---|---|
Formule moléculaire |
C7H5Cl3O2 |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
3,4,6-trichloro-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H5Cl3O2/c1-2-3(8)5(10)7(12)6(11)4(2)9/h11-12H,1H3 |
Clé InChI |
XRVOURCOPAQGJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


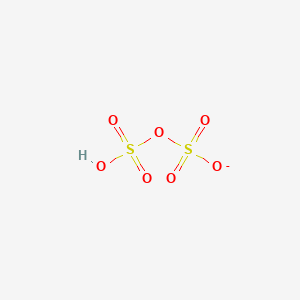
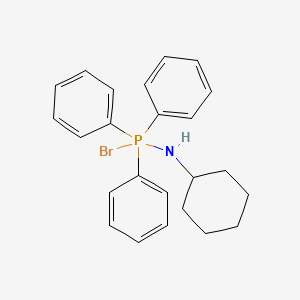
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
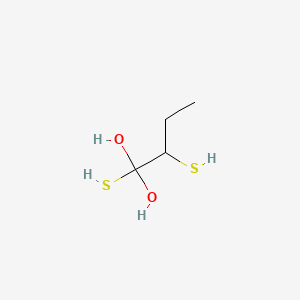
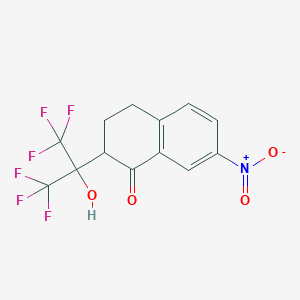
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
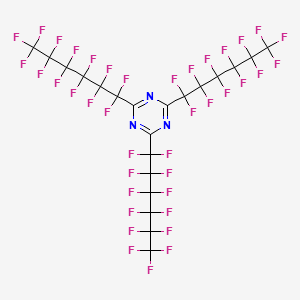

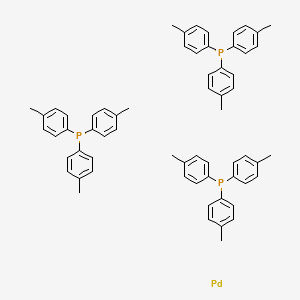
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
